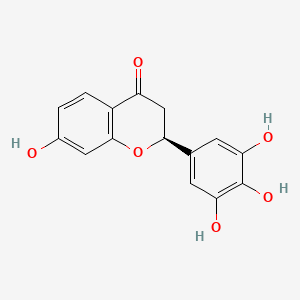

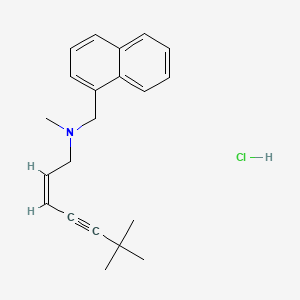

![molecular formula C32H35N3O6 B587671 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine CAS No. 195535-75-2](/img/structure/B587671.png)

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-ethylcytidine” is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Aplicaciones Científicas De Investigación

Synthesis and Antiprotozoal Activity

Research into the synthesis and potential antiprotozoal activity of compounds structurally related to 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine has been conducted. For instance, the study by Ismail et al. (2008) focuses on the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines and their in vitro antiprotozoal activity against Trypanosoma b. r. and P. f. This research highlights the synthetic pathways leading to compounds with significant DNA binding affinity and antiprotozoal effects, demonstrating the compound's potential in therapeutic applications Ismail et al., 2008.

Chemical and Enzymatic Stability

The study on the chemical and enzymatic stability of amino acid-derived phosphoramidates by Leisvuori et al. (2010) sheds light on the stability of nucleoside 5'-monophosphates derivatives, including those related to the target compound. This research provides insights into the kinetics of deprotection by esterases, highlighting the compound's stability across various conditions Leisvuori et al., 2010.

Synthesis of DNA Oligos for Oxidation Products Study

Dai and He's (2011) work on the efficient syntheses of 5-formyl- and 5-carboxyl-dC containing DNA oligos aims to investigate potential oxidation products of 5-hydroxymethylcytosine in DNA. The study emphasizes the synthesis process and the application of these oligos in understanding DNA modifications, indicating the broader implications of such compounds in genetic research Dai & He, 2011.

Structure and Conformational Analysis

Khazhiev et al. (2018) conducted a structure and conformational analysis of a compound similar to the target, focusing on its molecular structure through NMR and X-ray diffraction. This study provides valuable information on the chemical's physical characteristics and potential applications in material science or molecular engineering Khazhiev et al., 2018.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37)/t27-,28+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGVQQVTVATBT-PKZQBKLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747178 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine | |

CAS RN |

195535-75-2 |

Source

|

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-ethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)